Ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate
Description
Ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate is an ethyl ester derivative featuring a fluorinated aromatic ring substituted with an aminomethyl group at the para position. This compound is structurally characterized by:
- Ethyl propanoate backbone: A three-carbon chain esterified with an ethyl group.
- 2-Fluorophenyl ring: A benzene ring with a fluorine atom at the ortho position.
- 4-Aminomethyl substituent: A primary amine-linked methyl group at the para position of the phenyl ring.
Properties
IUPAC Name |
ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-2-16-12(15)6-5-10-4-3-9(8-14)7-11(10)13/h3-4,7H,2,5-6,8,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGZIZZIZIMDNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)CN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate typically involves the reaction of 4-(aminomethyl)-2-fluorobenzaldehyde with ethyl acrylate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
- Steric Impact : Bulky substituents like ethynyl or carbamate-protected amines hinder rotational freedom, affecting binding to biological targets.
Physicochemical and Pharmacological Properties
Industrial and Environmental Considerations
- Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate: Ethynyl groups enable click chemistry modifications, useful in polymer science and bioconjugation .
- Dabigatran Intermediates : Improved synthetic routes reduce pollution via catalytic reductions instead of stoichiometric reagents .
Biological Activity
Ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate is a compound that has garnered interest in various fields of biological research due to its potential applications in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, chemical properties, and potential therapeutic implications based on recent studies and findings.
This compound is characterized by the following structural features:
- Functional Groups : Contains an ester group, an amino group, and a fluorinated aromatic ring.
- Molecular Formula : C13H16FNO2
- Molecular Weight : 239.28 g/mol
The presence of the fluorine atom and the amino group contributes to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds, while the fluorine atom may participate in halogen bonding, influencing enzyme activity and receptor interactions. This dual interaction capability allows for modulation of biological pathways, potentially leading to therapeutic effects.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. Notably, compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis. For instance, compounds derived from piperidine derivatives have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance biological activity .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Its structural analogs have been shown to inhibit key enzymes involved in cancer progression, such as IKKβ, which is implicated in inflammatory responses associated with tumor growth . The inhibition of such enzymes could provide a pathway for developing novel anticancer therapies.
Case Studies and Research Findings
- Cell Line Studies : In vitro studies using human cancer cell lines have revealed that this compound exhibits selective cytotoxicity. For example, it has been tested against FaDu hypopharyngeal tumor cells, showing enhanced apoptosis compared to standard treatments like bleomycin .
- Fluorescent Probes : The compound's potential as a fluorescent probe has been highlighted due to its structural characteristics. The fluorine atom enhances its optical properties, making it suitable for imaging applications in biological systems.
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicate favorable absorption characteristics and metabolic stability in serum, which are critical for therapeutic applications . These studies suggest that modifications to the compound could optimize its bioavailability and efficacy.
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate, and how can reaction parameters be optimized for scale-up?
- Methodological Answer : The compound is synthesized via nucleophilic addition-elimination between 4-(aminomethyl)-2-fluorobenzaldehyde and ethyl acrylate in tetrahydrofuran (THF) with catalytic piperidine . Optimization for scale-up involves:
- Temperature : 60–80°C for improved reaction kinetics.
- Solvent : Polar aprotic solvents (e.g., THF) enhance intermediate stability.
- Catalysts : Piperidine (5–10 mol%) accelerates imine formation.
- Flow Reactors : Continuous flow systems improve yield (up to 85%) and reduce side products .
- Data Table :
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| THF | Piperidine | 70 | 82 |
| Ethanol | None | 60 | 45 |
Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H NMR confirms aromatic protons (δ 6.8–7.2 ppm) and ester methyl groups (δ 1.2–1.4 ppm). 13C NMR identifies carbonyl carbons (δ 170–175 ppm) .
- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]+ at m/z 268) .
- HPLC : Reverse-phase C18 columns (e.g., 95:5 acetonitrile/water) verify purity (>95%) .
Q. What are the key physicochemical properties influencing its application in drug discovery?
- Methodological Answer :
- LogP : ~2.1 (measured via shake-flask method), indicating moderate lipophilicity for membrane permeability.
- Solubility : 15 mg/mL in DMSO; <1 mg/mL in water (pH 7.4).
- Melting Point : 89–92°C (differential scanning calorimetry) .
Advanced Research Questions
Q. How does the compound interact with biological macromolecules, and what methods elucidate these interactions?
- Methodological Answer :
- Mechanism : The aminomethyl group forms hydrogen bonds with enzyme active sites (e.g., proteases), while the fluorophenyl moiety engages in hydrophobic interactions .
- Methods :
- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD ≈ 12 µM for trypsin-like proteases).
- Molecular Docking : Predicts binding poses using AutoDock Vina (ΔG = -8.2 kcal/mol) .
Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance its pharmacological profile?
- Methodological Answer :
- Substituent Modifications : Introducing electron-withdrawing groups (e.g., -CF3) at the phenyl ring improves metabolic stability.
- Ester Hydrolysis : Replacing ethyl with methyl esters alters pharmacokinetics (e.g., shorter half-life) .
- Data Table :
| Substituent | IC50 (µM)* | LogP |
|---|---|---|
| -H | 25 | 2.1 |
| -CF3 | 8 | 2.9 |
| *Enzyme inhibition assay. |
Q. How do researchers address discrepancies in reported biological activities across studies?
- Methodological Answer : Contradictions arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies include:
- Standardized Protocols : Use of CLSI guidelines for antimicrobial testing .
- Purity Validation : HPLC-MS to confirm >98% purity before assays .
Q. What in vitro and in vivo models assess its pharmacokinetics and toxicity?
- Methodological Answer :
- In Vitro : Liver microsomes (human/rat) measure metabolic stability (t1/2 = 45 min). CYP450 inhibition assays identify drug-drug interaction risks .
- In Vivo : Rodent models evaluate oral bioavailability (F = 22%) and acute toxicity (LD50 > 500 mg/kg) .
Q. How does the fluorine substitution impact its chemical reactivity and bioactivity?
- Methodological Answer :
- Electron Effects : Fluorine’s electronegativity enhances aryl ring electron deficiency, stabilizing intermediates in nucleophilic substitution reactions.
- Bioactivity : Fluorine improves blood-brain barrier penetration (tested in MDCK cell assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
